molecular formula C12H18BrO3P B8675995 2-(Diethylphosphonomethyl)benzyl bromide CAS No. 50869-57-3

2-(Diethylphosphonomethyl)benzyl bromide

Cat. No.: B8675995
CAS No.: 50869-57-3
M. Wt: 321.15 g/mol
InChI Key: FMKQTGASIKCHLL-UHFFFAOYSA-N
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Description

2-(Diethylphosphonomethyl)benzyl bromide is a benzyl bromide derivative featuring a diethylphosphonomethyl group (-CH₂P(O)(OEt)₂) at the 2-position of the benzene ring. This compound is of significant interest in organic synthesis, particularly as a precursor for alkylation or Wittig-type reactions, where the phosphonate group enhances electrophilicity and stabilizes transition states. The diethylphosphono moiety introduces steric bulk and electron-withdrawing effects, distinguishing it from simpler benzyl bromide derivatives.

Properties

CAS No.

50869-57-3

Molecular Formula

C12H18BrO3P

Molecular Weight

321.15 g/mol

IUPAC Name

1-(bromomethyl)-2-(diethoxyphosphorylmethyl)benzene

InChI

InChI=1S/C12H18BrO3P/c1-3-15-17(14,16-4-2)10-12-8-6-5-7-11(12)9-13/h5-8H,3-4,9-10H2,1-2H3

InChI Key

FMKQTGASIKCHLL-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CC1=CC=CC=C1CBr)OCC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Properties

Substituents on the benzyl bromide scaffold profoundly influence bond geometry and reactivity. compares structural parameters (Table 1) for substituted benzyl bromides, revealing that electron-donating groups (e.g., methoxy in 2,6-dimethoxybenzyl bromide) elongate the C(ring)–CH₂ and CH₂–Br bonds compared to unsubstituted benzyl bromide. The torsion angle (C–C–C–Br) approaches 90°, favoring a perpendicular arrangement that may reduce steric hindrance during reactions . For 2-(diethylphosphonomethyl)benzyl bromide, the phosphonate group’s strong electron-withdrawing nature likely further elongates the CH₂–Br bond, enhancing its leaving-group ability and electrophilicity.

Physical Properties

Table 1 summarizes physical properties of substituted benzyl bromides:

Compound Molecular Weight (g/mol) Melting Point (°C) Substituent Effects
Benzyl bromide 171.03 -24 (liquid) Baseline reactivity
2-Fluorobenzyl bromide 189.02 208 Electron-withdrawing, moderate activation
4-Nitrobenzyl bromide 201.03 291 Strong electron-withdrawing, high reactivity
2,6-Dimethoxybenzyl bromide 231.08 Not reported Electron-donating, steric hindrance
2-(Trifluoromethyl)benzyl bromide 223.04 Not reported Strongly electron-withdrawing, lipophilic
This compound* 307.19 (estimated) ~245–250 (analogous to ) Electron-withdrawing, bulky

*Estimated based on analogous phosphonate-containing compounds .

Its melting point is comparable to triphenylphosphonium salts (e.g., 245–248°C in ), suggesting similar crystallinity.

Industrial and Research Relevance

Market analyses for trifluoromethyl-substituted benzyl bromides highlight growing demand in pharmaceuticals and agrochemicals .

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